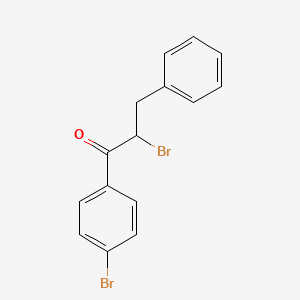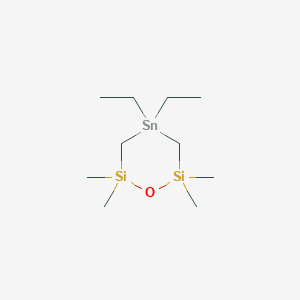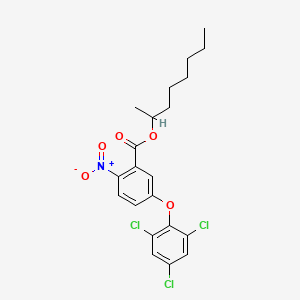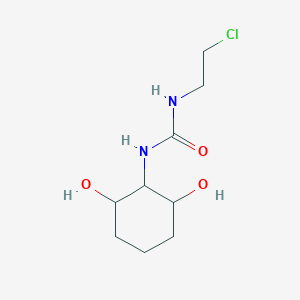
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester is a complex organic compound belonging to the indolizine family This compound is characterized by its unique structure, which includes an indolizine ring, a carboxylic acid group, a nitroso group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Addition of the 4-Methylphenyl Group: The 4-methylphenyl group is added via a Friedel-Crafts alkylation reaction, using a suitable alkylating agent.
Nitrosation: The nitroso group is introduced through a nitrosation reaction, typically using nitrous acid or a nitrosating agent.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Oxidation of the compound can yield oxo derivatives.
Reduction: Reduction can produce amino derivatives.
Substitution: Substitution reactions can lead to various substituted indolizine derivatives.
Applications De Recherche Scientifique
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The indolizine ring structure allows for interactions with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Indolizine-2-carboxylic acid N’-(4-methyl-benzyl)-hydrazide
- Indolizine-2-carboxylic acid N’-propyl-hydrazide
Uniqueness
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester is unique due to the presence of the nitroso group and the ethyl ester group, which confer distinct chemical reactivity and biological activity compared to other indolizine derivatives. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research.
Propriétés
Numéro CAS |
59603-92-8 |
|---|---|
Formule moléculaire |
C18H16N2O3 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
ethyl 2-(4-methylphenyl)-3-nitrosoindolizine-6-carboxylate |
InChI |
InChI=1S/C18H16N2O3/c1-3-23-18(21)14-8-9-15-10-16(17(19-22)20(15)11-14)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 |
Clé InChI |
GFXFTMAIZBSRMU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN2C(=CC(=C2N=O)C3=CC=C(C=C3)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)













